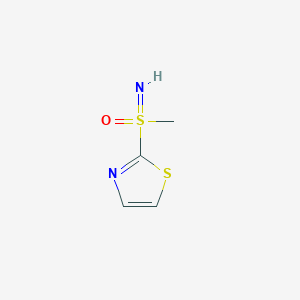

S-Methyl-S-(2-thiazyl) sulfoximine

CAS No.:

Cat. No.: VC13575434

Molecular Formula: C4H6N2OS2

Molecular Weight: 162.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6N2OS2 |

|---|---|

| Molecular Weight | 162.2 g/mol |

| IUPAC Name | imino-methyl-oxo-(1,3-thiazol-2-yl)-λ6-sulfane |

| Standard InChI | InChI=1S/C4H6N2OS2/c1-9(5,7)4-6-2-3-8-4/h2-3,5H,1H3 |

| Standard InChI Key | BWCGDRSRLDZOHY-UHFFFAOYSA-N |

| SMILES | CS(=N)(=O)C1=NC=CS1 |

| Canonical SMILES | CS(=N)(=O)C1=NC=CS1 |

Introduction

Chemical Structure and Physicochemical Properties

S-Methyl-S-(2-thiazyl) sulfoximine belongs to the sulfoximine class, which features a sulfur atom doubly bonded to an oxygen atom and singly bonded to an imine group () and a methyl group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the compound’s aromaticity and electronic characteristics .

Molecular and Structural Insights

The compound’s structure is defined by the sulfoximine group () attached to the 2-position of the thiazole ring. This configuration introduces polarity and hydrogen-bonding capacity, influencing its solubility and reactivity. Computational predictions estimate a boiling point of 260.9 \pm 23.0 \, ^\circ\text{C} and a density of , though experimental validation remains pending .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of S-methyl-S-(2-thiazyl) sulfoximine typically involves the oxidation of thioether precursors. A plausible pathway begins with 2-(methylthio)thiazole, which undergoes oxidation using agents like periodic acid or hydrogen peroxide to form the sulfoximine moiety . Alternative methods may involve nucleophilic substitution or condensation reactions, as described for related sulfoximines .

Example Reaction Scheme:

Raw Materials and Industrial Production

Key raw materials include 2-(methylthio)thiazole, sodium azide, and oxidizing agents like periodic acid. Major suppliers such as Enamine and Shanghai Haohong Pharmaceutical Co., Ltd. produce the compound on a 5–10 g scale, with purity levels exceeding 95% .

Applications in Medicinal Chemistry

Sulfoximines, including S-methyl-S-(2-thiazyl) sulfoximine, are increasingly utilized in drug discovery due to their favorable pharmacokinetic properties. They often enhance water solubility and reduce lipophilicity compared to sulfones or sulfonamides, improving bioavailability .

Case Studies in Drug Development

-

VIP 152 (Enitociclib): A cyclin-dependent kinase inhibitor incorporating a sulfoximine group, currently in Phase I trials for neoplastic diseases .

-

AZD 6738 (Ceralasertib): An ATR kinase inhibitor in Phase III trials for lung cancer, leveraging sulfoximine to optimize metabolic stability .

Mechanistic Advantages

The sulfoximine group’s ability to engage in hydrogen bonding and modulate electron density enhances target binding affinity. For example, in inverse RORγ agonists, this moiety improves potency in preclinical models .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| American Custom Chemicals | 95% | 5 mg | 498.71 |

| Bide Pharmatech Ltd. | 95% | 10 g | 2,450.00 |

| Shanghai Haohong Pharmaceutical | 97% | 25 g | 5,200.00 |

Recent Research and Future Directions

Recent studies highlight sulfoximines’ potential in targeting protein-protein interactions and enzymatic active sites. For instance, IM 250, a helicase-primase inhibitor under preclinical evaluation, incorporates a methyl sulfoximine group to enhance permeability . Future research may explore:

-

Structure-Activity Relationships (SAR): Optimizing substituents on the thiazole ring.

-

Bioconjugation Techniques: Leveraging sulfoximines as linkers in antibody-drug conjugates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume